Cas no 16910-82-0 (2,6,8,10,12-Tridecapentaen-4-ynal,2,7,11-trimethyl-13-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,6E,8E,10E,12E)-)

16910-82-0 structure
Nome del prodotto:2,6,8,10,12-Tridecapentaen-4-ynal,2,7,11-trimethyl-13-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,6E,8E,10E,12E)-
2,6,8,10,12-Tridecapentaen-4-ynal,2,7,11-trimethyl-13-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,6E,8E,10E,12E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,6,8,10,12-Tridecapentaen-4-ynal,2,7,11-trimethyl-13-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,6E,8E,10E,12E)-
- 15,15'-Didehydro-12'-apo-beta,psi-carotenal
- 15,15'-didehydro-12'-apo-β-caroten-12'-al
- 16910-82-0
- DTXSID401109455
- EINECS 240-959-4
- SCHEMBL3989073
- (2E,6E,8E,10E,12E)-2,7,11-Trimethyl-13-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,6,8,10,12-tridecapentaen-4-ynal
-
- Inchi: InChI=1S/C25H32O/c1-20(11-7-8-12-22(3)19-26)13-9-14-21(2)16-17-24-23(4)15-10-18-25(24,5)6/h9,11-14,16-17,19H,10,15,18H2,1-6H3/b13-9+,17-16+,20-11+,21-14+,22-12+
- Chiave InChI: FYIUEEWREMGMIE-XBMYAKQNSA-N
- Sorrisi: O=C/C(=C/C#C/C=C(/C=C/C=C(/C=C/C1=C(C)CCCC1(C)C)\C)\C)/C
Proprietà calcolate
- Massa esatta: 348.245315640g/mol
- Massa monoisotopica: 348.245315640g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 26
- Conta legami ruotabili: 5
- Complessità: 762
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 5
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.2
- Superficie polare topologica: 17.1Ų
2,6,8,10,12-Tridecapentaen-4-ynal,2,7,11-trimethyl-13-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,6E,8E,10E,12E)- Letteratura correlata
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
16910-82-0 (2,6,8,10,12-Tridecapentaen-4-ynal,2,7,11-trimethyl-13-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,6E,8E,10E,12E)-) Prodotti correlati
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
Fornitori consigliati
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
